3-{5-[2-(2,4-DICHLOROPHENOXY)ETHYL]-3-OXO-3,5-DIHYDRO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-2-YL}PROPANOIC ACID
Overview
Description
3-{5-[2-(2,4-DICHLOROPHENOXY)ETHYL]-3-OXO-3,5-DIHYDRO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-2-YL}PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes a triazino-benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[2-(2,4-DICHLOROPHENOXY)ETHYL]-3-OXO-3,5-DIHYDRO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-2-YL}PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazino-benzimidazole core, followed by the introduction of the 2-(2,4-dichlorophenoxy)ethyl group and the propanoic acid moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{5-[2-(2,4-DICHLOROPHENOXY)ETHYL]-3-OXO-3,5-DIHYDRO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-2-YL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-{5-[2-(2,4-DICHLOROPHENOXY)ETHYL]-3-OXO-3,5-DIHYDRO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-2-YL}PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-{5-[2-(2,4-DICHLOROPHENOXY)ETHYL]-3-OXO-3,5-DIHYDRO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-2-YL}PROPANOIC ACID involves its interaction with molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
2-(2,4-Dichlorophenoxy)ethyl N-(2,3-dichlorophenyl)carbamate: Another compound with a dichlorophenoxy group, used in different applications.
Uniqueness
3-{5-[2-(2,4-DICHLOROPHENOXY)ETHYL]-3-OXO-3,5-DIHYDRO[1,2,4]TRIAZINO[2,3-A][1,3]BENZIMIDAZOL-2-YL}PROPANOIC ACID is unique due to its triazino-benzimidazole core, which imparts specific chemical and biological properties
Properties
IUPAC Name |
3-[5-[2-(2,4-dichlorophenoxy)ethyl]-3-oxo-[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O4/c21-12-5-7-17(13(22)11-12)30-10-9-25-15-3-1-2-4-16(15)26-20(25)23-19(29)14(24-26)6-8-18(27)28/h1-5,7,11H,6,8-10H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMUGPPCXGENRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=NC(=O)C(=NN23)CCC(=O)O)CCOC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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